Methyl 3,5-difluoro-4-hydroxybenzoate CAS number
Methyl 3,5-difluoro-4-hydroxybenzoate CAS number
An In-Depth Technical Guide to Methyl 3,5-difluoro-4-hydroxybenzoate CAS Number: 170572-47-1
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl 3,5-difluoro-4-hydroxybenzoate is a fluorinated aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural features—a hydroxyl group susceptible to derivatization and two fluorine atoms that modulate electronic properties and metabolic stability—make it a valuable and versatile building block. This guide provides a comprehensive technical overview of its properties, a field-tested synthesis protocol, analytical characterization data, key applications, and essential safety and handling procedures. The content herein is designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this important intermediate.
The Strategic Role of Fluorinated Intermediates
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. Benefits often include:
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Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
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Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes.
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Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting receptor binding and solubility.
Methyl 3,5-difluoro-4-hydroxybenzoate serves as a key scaffold that incorporates these advantages, presenting a synthetically accessible starting point for more complex and high-value molecules.[1]
Physicochemical and Structural Properties
The defining characteristics of Methyl 3,5-difluoro-4-hydroxybenzoate are summarized below. The ortho-fluorine atoms to the hydroxyl group significantly increase its acidity compared to its non-fluorinated analog, methyl 4-hydroxybenzoate. This electronic modulation is a critical consideration for its subsequent chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 170572-47-1 | [2][3] |
| Molecular Formula | C₈H₆F₂O₃ | [1][2] |
| Molecular Weight | 188.13 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥97% | [1][2] |
| MDL Number | MFCD12406862 | [1][2] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"];
// Benzene Ring Bonds C1 -- C5 [style=solid]; C5 -- C3 [style=double]; C3 -- C6 [style=solid]; C6 -- C2 [style=double]; C2 -- C4 [style=solid]; C4 -- C1 [style=double];
// Substituents O1 [label="O", pos="0,2.8!"]; H1 [label="H", pos="0.8,2.8!"]; F1 [label="F", pos="-2.6,1.25!"]; F2 [label="F", pos="2.6,1.25!"]; C7 [label="C", pos="0,-2.8!"]; O2 [label="O", pos="-0.8,-3.5!"]; O3 [label="O", pos="1.0,-3.5!"]; C8 [label="CH₃", pos="2.2,-4.0!"];
// Substituent Bonds C1 -- O1 [style=solid]; O1 -- H1 [style=solid]; C4 -- F1 [style=solid]; C5 -- F2 [style=solid]; C6 -- C7 [style=solid]; C7 -- O2 [style=double]; C7 -- O3 [style=solid]; O3 -- C8 [style=solid];
// Invisible nodes for labels label_node [label="Methyl 3,5-difluoro-4-hydroxybenzoate", pos="0,-5.5!", fontsize=14]; }
Caption: Structure of Methyl 3,5-difluoro-4-hydroxybenzoate.
Synthesis and Purification
The most direct and reliable method for preparing Methyl 3,5-difluoro-4-hydroxybenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3,5-difluoro-4-hydroxybenzoic acid. This acid-catalyzed reaction is favored for its operational simplicity and use of inexpensive reagents.
Reaction Scheme: Fischer-Speier Esterification
The reaction proceeds by protonation of the carboxylic acid carbonyl, rendering it more electrophilic for nucleophilic attack by methanol. The subsequent elimination of water yields the desired ester.
Caption: Fischer-Speier esterification synthesis route.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from standard esterification procedures for hydroxybenzoic acids.[4][5] The key to a successful outcome is ensuring anhydrous conditions to drive the equilibrium towards the product and the effective neutralization and removal of the acid catalyst during work-up.
Materials:
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3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)
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Anhydrous Methanol (MeOH, 15-20 mL per gram of acid)
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Thionyl chloride (SOCl₂) (1.2 eq) or concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoro-4-hydroxybenzoic acid.
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Dissolution: Add anhydrous methanol to fully dissolve the starting material.
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Catalyst Addition: Cool the flask in an ice bath to 0 °C. While stirring, slowly add the thionyl chloride or concentrated sulfuric acid dropwise. Causality Note: This exothermic addition is performed at 0 °C to control the reaction rate and prevent potential side reactions.
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Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.
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Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases) and then with brine. Trustworthiness Note: The bicarbonate wash is a self-validating step; the cessation of gas evolution indicates complete neutralization of the acid catalyst.
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Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification and Workflow
The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a high-purity crystalline product.
Caption: Post-synthesis purification and analysis workflow.
Analytical Characterization
Confirming the identity and purity of the synthesized Methyl 3,5-difluoro-4-hydroxybenzoate is critical. The following spectral data are characteristic of the compound.
| Analysis Type | Expected Data |
| ¹H NMR | Aromatic protons will appear as a triplet due to coupling with the two equivalent fluorine atoms. The hydroxyl proton will be a broad singlet, and the methyl ester protons will be a sharp singlet around 3.9 ppm. |
| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methyl carbon. Carbons bonded to fluorine will show large one-bond coupling constants (¹JCF). |
| IR Spectroscopy | Characteristic peaks include a broad O-H stretch (~3300 cm⁻¹), a strong C=O stretch for the ester (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 188.13. |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument used.
Applications in Research and Development
Methyl 3,5-difluoro-4-hydroxybenzoate is primarily used as a versatile intermediate in multi-step syntheses.[1][3] Its functional groups offer handles for a variety of chemical transformations:
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O-Alkylation/Arylation: The phenolic hydroxyl group can be readily converted to an ether, serving as a key step in building more complex molecular architectures.
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Ester Hydrolysis: The methyl ester can be saponified back to the carboxylic acid, which can then be converted to amides or other derivatives.
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Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the hydroxyl group, can undergo further substitution, although the positions are directed by the existing substituents.
Its structure makes it a valuable precursor for creating molecules with enhanced biological activity and stability, finding utility in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling Methyl 3,5-difluoro-4-hydroxybenzoate.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE):
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Use only in a well-ventilated area or a chemical fume hood.
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Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
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Avoid breathing dust. Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry place.
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For long-term stability, storage under an inert gas atmosphere is recommended.[1]
Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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METHYL 3,5-DIFLUORO-4-HYDROXYBENZOATE [P88980]. ChemUniverse. [Link]
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Methyl 3,5-difluoro-4-hydroxybenzoate. MySkinRecipes. [Link]
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3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447. PubChem. [Link]
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Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]
- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
